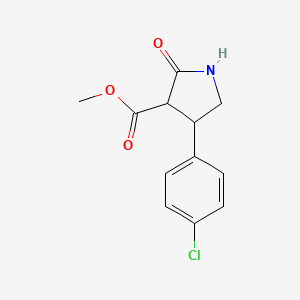
1-Methoxy-2-methylpropan-2-ol zirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-2-methylpropan-2-ol zirconium is a compound that combines the properties of 1-methoxy-2-methylpropan-2-ol, an organic solvent, with zirconium, a transition metal
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-2-methylpropan-2-ol zirconium typically involves the reaction of 1-methoxy-2-methylpropan-2-ol with a zirconium precursor. Common zirconium precursors include zirconium tetrachloride (ZrCl4) and zirconium alkoxides. The reaction is usually carried out under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification and isolation of the compound to achieve the desired purity and quality for various applications.
化学反应分析
Types of Reactions: 1-Methoxy-2-methylpropan-2-ol zirconium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zirconium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium compounds.
Substitution: Substitution reactions can occur, where ligands in the compound are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed:
Oxidation: Zirconium oxides and other oxidized derivatives.
Reduction: Reduced zirconium compounds.
Substitution: New zirconium complexes with different ligands.
科学研究应用
1-Methoxy-2-methylpropan-2-ol zirconium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and anticancer agents.
Industry: Utilized in the production of advanced materials, such as coatings and ceramics, due to its unique properties.
作用机制
The mechanism of action of 1-methoxy-2-methylpropan-2-ol zirconium involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with cellular components, influencing processes such as signal transduction and metabolic pathways.
相似化合物的比较
1-Methoxy-2-propanol: An organic solvent with similar chemical properties but without the zirconium component.
Zirconium tetrachloride: A zirconium precursor used in the synthesis of various zirconium compounds.
Propylene glycol methyl ether: Another glycol ether with similar solvent properties.
Uniqueness: 1-Methoxy-2-methylpropan-2-ol zirconium is unique due to its combination of organic solvent properties and zirconium’s catalytic and material-enhancing characteristics. This dual functionality makes it valuable in diverse applications, from catalysis to advanced material production.
属性
分子式 |
C5H12O2Zr |
|---|---|
分子量 |
195.37 g/mol |
IUPAC 名称 |
1-methoxy-2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/C5H12O2.Zr/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3; |
InChI 键 |
KBVPYZQANXBLMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC)O.[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


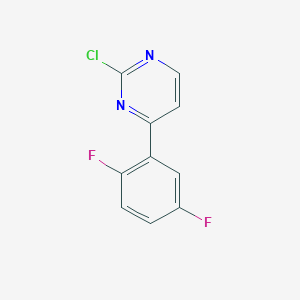
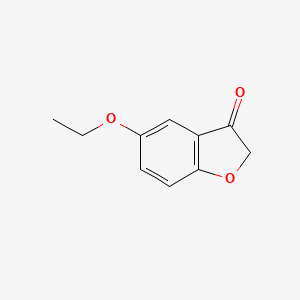
![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)


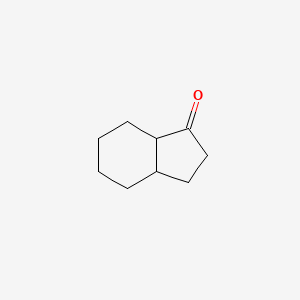




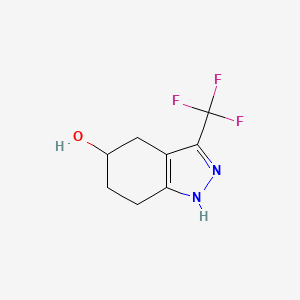

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B11724540.png)
